molecular formula C15H12O2 B8430708 Ethyl 1-naphthylpropiolate

Ethyl 1-naphthylpropiolate

Cat. No.: B8430708
M. Wt: 224.25 g/mol
InChI Key: HUHHAWNVPSFJGU-UHFFFAOYSA-N
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Description

The propiolate moiety may confer reactivity for click chemistry or polymerization, while the naphthyl group could enhance aromatic interactions or UV absorption properties.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-naphthalen-1-ylprop-2-ynoate

InChI

InChI=1S/C15H12O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2H2,1H3

InChI Key

HUHHAWNVPSFJGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Oxidative Cyclization Reactions

Ethyl 1-naphthylpropiolate participates in palladium-catalyzed cascade oxidative cyclization reactions to form substituted oxazoles. Key findings include:

Reaction Conditions

  • Catalyst System : Pd(CH₃CN)₂Cl₂ (5 mol%) and CuBr₂ (2 equiv) in DMSO at 100°C under aerobic conditions .

  • Substrate Scope : Compatible with both aromatic and aliphatic substituents, though aromatic derivatives generally yield higher efficiency .

Performance Data

SubstrateProductYield (%)Conditions
This compoundOxazole 3ka58Pd/CuBr₂, DMSO, 8 h
Ethyl phenylpropiolateOxazole 3aa74Pd/CuBr₂, DMSO, 8 h

This reaction proceeds via a proposed mechanism involving:

  • Hydration : Initial hydration of the propiolate triple bond.

  • Cyclization : Palladium-mediated oxidative cyclization with concomitant C–O bond formation.

  • Aromatization : Final oxidation to yield the oxazole ring .

Mechanistic Insights and Isotopic Labeling

Control experiments with this compound clarified critical mechanistic details:

  • Oxygen Source : ¹⁸O-labeling confirmed water as the oxygen donor in oxazole ring formation .

  • Substrate Flexibility : Switching to ethyl benzoylacetate under identical conditions yielded 53% oxazole, highlighting divergent pathways .

Comparative Reactivity

This compound exhibits distinct reactivity compared to simpler propiolates:

ParameterThis compoundEthyl Phenylpropiolate
Cyclization Yield58% 74%
Steric InfluenceModerateLow
Electronic EffectsEnhanced (naphthyl)Baseline (phenyl)

Optimized Reaction Parameters

Key optimized conditions for this compound reactions :

ParameterOptimal Value
Temperature100°C
Reaction Time8 hours
Catalyst Loading5 mol% Pd, 2 eq CuBr₂
SolventDMSO

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from related compounds:

Ethyl Acetate and Ethyl Formate (Solvent Analogs)

Ethyl acetate (EA) and ethyl formate (EF) are common solvents with ester functionalities. Key physicochemical comparisons from Table 1 () :

Property Ethyl Formate Ethyl Acetate
Boiling Point (°C) 54.3 77.1
Log P 0.23 0.73
Water Solubility (g/L) 105 83

Ethyl 1-naphthylpropiolate, with its bulkier naphthyl group, would likely exhibit higher hydrophobicity (higher Log P) and boiling point compared to EA or EF due to increased molecular weight and aromaticity.

B. Naphthalene Derivatives ()

Several naphthol and fluoronaphthalene derivatives are listed in , such as:

  • 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b): A complex amine-functionalized naphthol, highlighting the versatility of naphthalene scaffolds in drug design.

This compound lacks the amino or halogen substituents seen in these analogs, which may reduce its polarity and alter biological activity.

Ethyl Acetate Extracts in Phytochemistry

, and 5 demonstrate ethyl acetate’s efficacy in extracting bioactive compounds (e.g., alkaloids, terpenoids).

Research Findings and Limitations

  • Synthetic Utility: Ethyl propiolate derivatives are widely used in Huisgen cycloadditions.
  • Biological Activity: Naphthalene-containing compounds (e.g., drospirenone analogs in ) often exhibit hormonal or antimicrobial effects. However, the propiolate ester’s electrophilicity might introduce toxicity concerns absent in simpler naphthols .
  • Spectroscopic Data : FTIR profiles of ethyl acetate extracts ( ) show C=O stretches at ~1740 cm⁻¹, a feature likely shared by this compound.

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